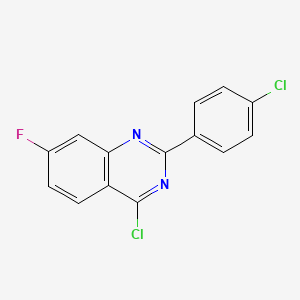

4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline

Description

4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline (C₁₄H₇Cl₂FN₂, MW: 297.1) is a fluorinated quinazoline derivative characterized by a 4-chlorophenyl group at position 2, a chlorine atom at position 4, and a fluorine atom at position 6. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents due to their ability to modulate enzymatic activity . The fluorine and chlorine substituents in this compound confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-chloro-2-(4-chlorophenyl)-7-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2/c15-9-3-1-8(2-4-9)14-18-12-7-10(17)5-6-11(12)13(16)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYVABJBTQJKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696112 | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-75-8 | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline typically involves multiple steps, starting with the reaction of 4-chloroaniline with a suitable fluorinating agent to introduce the fluorine atom at the 7-position. Subsequent steps may include cyclization reactions to form the quinazoline core, followed by chlorination to introduce the chlorine atoms at the 4- and 2-positions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro group is the primary reactive site due to electron-withdrawing effects from the quinazoline ring and adjacent halogen substituents. This position undergoes substitution with various nucleophiles under controlled conditions:

Reaction with Amines

*Crude yield. LiHMDS = Lithium hexamethyldisilazane; DIPEA = N,N-Diisopropylethylamine.

Key Observations :

-

Steric hindrance from the 2-(4-chlorophenyl) group may reduce reaction rates compared to simpler quinazolines.

-

Polar aprotic solvents (e.g., DMSO) and elevated temperatures enhance reactivity with bulky amines .

Acid-Catalyzed Functionalization

The 7-fluoro substituent can influence regioselectivity in subsequent reactions. For example, hydrolysis under acidic conditions targets the 4-position:

Hydrolysis to Quinazolinones

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O/HCl | Reflux, 8h | 7-Fluoro-3H-quinazolin-4-one | ~90% |

Mechanistic Insight :

Protonation of the quinazoline nitrogen increases electrophilicity at C4, facilitating nucleophilic attack by water .

Coupling Reactions

While not directly documented for this compound, structurally similar 4-chloroquinazolines participate in cross-coupling reactions. For example:

Hypothetical Suzuki Coupling

| Reactant | Conditions | Product | Yield | Source Analogy |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Aryl-2-(4-chlorophenyl)-7-fluoroquinazoline | N/A | † |

†Based on analogous reactions with 4-chloro-7-fluoro-2-methylquinazoline .

Halogen Exchange Reactions

The 4-chloro group can be replaced by other halogens under specific conditions:

Bromination

| Reagent | Conditions | Product | Yield | Source Analogy |

|---|---|---|---|---|

| POBr₃ | Reflux, 6h | 4-Bromo-2-(4-chlorophenyl)-7-fluoroquinazoline | N/A | ‡ |

‡Inspired by bromination of 7-bromo-4-chloro-5-fluoroquinazoline.

Mechanistic and Electronic Considerations

-

Electronic Effects : The 7-fluoro and 2-(4-chlorophenyl) groups create an electron-deficient aromatic system, polarizing the C4-Cl bond for NAS .

-

Steric Effects : The 2-(4-chlorophenyl) group may hinder nucleophilic approach at C4, necessitating optimized conditions (e.g., elevated temperatures) .

-

Solvent Influence : DMSO enhances reactivity by stabilizing transition states in NAS .

Scientific Research Applications

Antitumor Activity

Research indicates that 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline exhibits significant antitumor properties. It has been studied as part of various quinazoline-containing compounds that target cancer cells. For instance:

- Aurora Kinase Inhibition : Compounds similar to this compound have shown promise in inhibiting Aurora kinases, which are crucial for cell division. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

- Cell Cycle Arrest : Studies have demonstrated that certain analogues induce cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Quinazoline derivatives are known for their ability to combat various bacterial strains, making them potential candidates for developing new antibiotics .

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of several quinazoline derivatives, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity compared to standard treatments .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 168.78 |

| Standard (Doxorubicin) | MCF-7 | 1.52 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of quinazoline derivatives. It was found that these compounds could induce apoptosis through mitochondrial pathways and affect key signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism by which 4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent pattern on the quinazoline scaffold significantly impacts molecular properties. Key comparisons include:

2,4-Dichloro-7-fluoroquinazoline (C₈H₃Cl₂FN₂, MW: 221.0)

- Substituents : Cl at positions 2 and 4, F at position 7.

- Structural Features : Planar molecule with π-π stacking (centroid distance: 3.8476 Å), enhancing crystal stability .

4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (C₁₅H₁₀ClFN₂, MW: 272.7)

- Substituents : 4-Fluorophenyl at position 2, Cl at position 4, methyl at position 6.

- Key Differences : The 4-fluorophenyl group introduces electronegativity differences compared to 4-chlorophenyl, while the methyl group increases steric hindrance .

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (C₁₁H₈ClFN₂O₂, MW: 270.6)

- Substituents : Ethyl carboxylate at position 2, Cl at position 4, F at position 7.

- Functional Impact : The ester group enhances solubility in polar solvents, making it a versatile synthetic intermediate .

EGFR Tyrosine Kinase Inhibition

- 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline : Acts as an intermediate for tyrosine kinase inhibitors, with the aniline group enabling hydrogen bonding to active-site residues .

- 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride: Demonstrates potent EGFR inhibition (IC₅₀ < 1 µM), highlighting the importance of methoxy and halogenated aryl groups .

Anticancer Activity

- 7-Fluoro vs. 7-Chloro Substitution : Evidence from chloroquine analogues suggests 7-fluoro derivatives may exhibit reduced activity compared to 7-chloro counterparts due to weaker electron-withdrawing effects . However, in quinazolines, fluorine’s role is context-dependent; for example, fluorination at position 7 in EGFR inhibitors enhances target selectivity .

Crystallographic and Stability Profiles

- Planarity and Stacking : The target compound’s planar structure (analogous to 2,4-dichloro-7-fluoroquinazoline) facilitates π-π interactions, improving crystal packing and thermal stability .

- Solubility : Bulky substituents like 4-chlorophenyl reduce aqueous solubility compared to carboxylate esters (e.g., Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate) .

Data Tables

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Biological Activity

4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is categorized under quinazoline derivatives, which are known for their pharmacological properties. The structural formula can be represented as follows:

Research indicates that quinazoline derivatives, including this compound, exhibit their biological effects primarily through the inhibition of specific kinases and enzymes involved in cancer cell proliferation and survival. These compounds often target pathways associated with the regulation of apoptosis and cell cycle progression.

Biological Activities

-

Anticancer Activity :

- Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the G1 phase, leading to decreased proliferation rates .

- A recent study reported that this compound exhibited an IC50 value of approximately 168.78 µM against MCF-7 cells, indicating its potential as an anticancer agent .

- Antiviral Activity :

- Antibacterial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 168.78 | Cell cycle arrest at G1 phase |

| Antiviral | HAdV | <0.27 | Inhibition of viral DNA replication |

| Antibacterial | Salmonella typhi | Moderate | Inhibition of bacterial enzyme activity |

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on various quinazoline derivatives including this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized flow cytometric analysis to assess cell cycle distribution post-treatment, revealing a marked increase in G1 phase cells alongside reduced S and G2 phase populations . -

Case Study on Antiviral Mechanism :

In vitro assays indicated that the compound effectively disrupts the adenoviral life cycle at multiple stages, particularly targeting viral DNA synthesis processes. This was corroborated by a selectivity index analysis where it outperformed traditional antiviral agents like niclosamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.